2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
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Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C22H21ClN2O2S and its molecular weight is 412.93. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Heterocyclic Design
One study conducted a comprehensive examination of the structures of several tricyclic heterocycles, including compounds closely related to the specified chemical, using single-crystal X-ray diffraction. This research provides valuable insights into the molecular architecture and potential applications of such compounds in medicinal chemistry and material science O. Mazina, V. Rybakov, V. Chernyshev, E. Babaev, L. Aslanov (2004).
Optoelectronic and Nonlinear Properties
Another pivotal application involves the exploration of the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, closely related to the chemical . Through density functional theory (DFT) and time-dependent DFT analyses, significant potential has been identified for these compounds as multifunctional materials, opening avenues for their use in electronics and photonics A. Irfan, A. Al‐Sehemi, A. R. Chaudhry, S. Muhammad, Ruifa Jin (2020).
Synthetic Routes and Applications
Research on the facile synthesis of tetrahydropyrimidoquinoline derivatives, including similar chemical structures, highlights innovative approaches to constructing complex molecules. These synthetic pathways can lead to new drugs and materials with unique properties Y. M. Elkholy, M. A. Morsy (2006).
Antimicrobial Agents
The synthesis and characterization of new quinazolines, related structurally to the compound , have shown potential as antimicrobial agents. This underscores the relevance of such compounds in developing new therapeutic agents against various microbial infections N. Desai, P. N. Shihora, D. Moradia (2007).
Photosensitized Oxidation
Investigations into the photosensitized oxidation of sulfides, using compounds analogous to the chemical in focus, have shed light on the mechanisms of electron transfer and the role of singlet oxygen. This research has implications for understanding oxidative processes in biological systems and for the development of oxidation catalysts S. Bonesi, I. Manet, M. Freccero, M. Fagnoni, A. Albini (2006).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c1-4-15-16(11-24)21(25-17-9-22(2,3)10-18(26)20(15)17)28-12-19(27)13-5-7-14(23)8-6-13/h5-8H,4,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQHCBBWSXVONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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